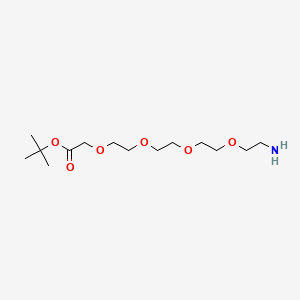Amino-PEG4-CH2CO2tBu
CAS No.: 864680-64-8
Cat. No.: VC6720129
Molecular Formula: C14H29NO6
Molecular Weight: 307.387
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 864680-64-8 |
|---|---|
| Molecular Formula | C14H29NO6 |
| Molecular Weight | 307.387 |
| IUPAC Name | tert-butyl 2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetate |
| Standard InChI | InChI=1S/C14H29NO6/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h4-12,15H2,1-3H3 |
| Standard InChI Key | WPWIGTOQNITKON-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)COCCOCCOCCOCCN |
Introduction
Chemical and Structural Properties of Amino-PEG4-CH2CO2tBu
Amino-PEG4-CH2CO2tBu is characterized by its molecular formula C₁₄H₂₉NO₆ and a molecular weight of 307.387 g/mol. The IUPAC name, tert-butyl 2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetate, reflects its branched PEG4 backbone terminated with an amine and a tert-butyl ester. The SMILES notation CC(C)(C)OC(=O)COCCOCCOCCOCCN provides a precise representation of its connectivity.
Solubility and Stability
While solubility data remain unspecified, the compound’s PEG backbone suggests moderate aqueous solubility, typical of ethylene oxide oligomers. Stability is maintained at -20°C, though it can be shipped at ambient temperatures. The tert-butyl ester enhances stability during synthesis by protecting reactive carboxylate intermediates .
Comparative Analysis with Related PEG Linkers
Amino-PEG4-CH2CO2tBu belongs to a broader class of PEG-based linkers. For example:
This table underscores the tailored functionality of Amino-PEG4-CH2CO2tBu for PROTAC applications compared to analogues optimized for click chemistry or aldehyde-mediated conjugation.
Applications in PROTAC Development
PROTACs are heterobifunctional molecules that recruit E3 ubiquitin ligases to tag specific proteins for proteasomal degradation. Amino-PEG4-CH2CO2tBu serves as a critical linker in these constructs, bridging the target protein binder and the E3 ligase recruiter .
Mechanism of Action
The amine group in Amino-PEG4-CH2CO2tBu reacts with carboxylic acids or activated NHS esters on the target-binding moiety, while the tert-butyl ester is deprotected to expose a carboxylate for ligase-binding domain conjugation. The PEG4 spacer ensures optimal distance between domains, facilitating ternary complex formation.
Case Study: BRD4 and CBP/EP300 Degraders
-
Dose-responsive ubiquitination: VHL degraders achieved >80% BRD4 degradation at 1 µM .
-
Linker length criticality: Shorter PEG chains (e.g., PEG2) reduced degradation efficiency by 40% .
Research Advancements and Challenges
Enhanced Target Selectivity
Recent work demonstrates that Amino-PEG4-CH2CO2tBu-based PROTACs exhibit improved selectivity for BRD4 over homologous BET proteins (e.g., BRD2/3). Molecular dynamics simulations attribute this to the PEG4 spacer’s flexibility, allowing precise positioning of the E3 ligase .
Limitations and Optimization
Future Directions in Therapeutic Development
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume